molecular formula C29H35N5O8 B15362391 Suc-DL-Val-DL-Pro-DL-Phe-pNA

Suc-DL-Val-DL-Pro-DL-Phe-pNA

Cat. No.: B15362391
M. Wt: 581.6 g/mol
InChI Key: QNIRAWWVNQTNGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suc-Val-Pro-Phe-pNA is a synthetic peptide substrate commonly used in biochemical research to study the activity of proteases, particularly cathepsin G. This compound is designed to mimic natural peptide substrates and is utilized to detect and quantify enzyme activity in various biological and medical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Suc-Val-Pro-Phe-pNA is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the stepwise construction of peptides by coupling amino acids in a specific sequence. The process involves the following steps:

  • Initiation: The first amino acid (valine) is attached to a solid resin support.

  • Coupling: Each subsequent amino acid (sucrose, proline, phenylalanine) is added sequentially using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS).

  • Cleavage: The completed peptide is cleaved from the resin using trifluoroacetic acid (TFA) to release the final product.

Industrial Production Methods: Industrial production of Suc-Val-Pro-Phe-pNA follows similar principles but on a larger scale, often involving automated peptide synthesizers to enhance efficiency and consistency. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and identity of the synthesized peptide.

Chemical Reactions Analysis

Types of Reactions: Suc-Val-Pro-Phe-pNA primarily undergoes proteolytic cleavage reactions, where proteases such as cathepsin G cleave the peptide at specific sites.

Common Reagents and Conditions:

  • Proteases: Cathepsin G, trypsin, chymotrypsin, etc.

  • Conditions: Optimal pH and temperature conditions vary depending on the specific protease used.

Major Products Formed: The cleavage of Suc-Val-Pro-Phe-pNA by proteases results in the release of p-nitroaniline (pNA), which can be quantified spectrophotometrically due to its absorbance at 405 nm.

Scientific Research Applications

Suc-Val-Pro-Phe-pNA is widely used in scientific research for:

  • Enzyme Activity Assays: It serves as a substrate to measure the activity of various proteases, including cathepsin G, trypsin, and chymotrypsin.

  • Drug Discovery: It aids in the screening of potential protease inhibitors, which are important in the development of therapeutic agents for diseases such as cancer and inflammatory disorders.

  • Biological Studies: It is used to investigate the role of proteases in biological processes, such as apoptosis, immune response, and tissue remodeling.

Mechanism of Action

Suc-Val-Pro-Phe-pNA is designed to be specifically cleaved by proteases at the phenylalanine residue. The cleavage releases p-nitroaniline, which can be detected and quantified. The mechanism involves the recognition and binding of the peptide substrate by the protease, followed by the hydrolysis of the peptide bond.

Molecular Targets and Pathways:

  • Proteases: The primary molecular targets are proteases such as cathepsin G, trypsin, and chymotrypsin.

  • Pathways: The cleavage of Suc-Val-Pro-Phe-pNA by these proteases is part of the broader proteolytic pathways involved in protein degradation and turnover.

Comparison with Similar Compounds

  • Suc-Ala-Ala-Pro-Phe-pNA

  • Z-Val-Pro-Phe-pNA

  • Z-Arg-Arg-Arg-pNA

Properties

IUPAC Name

4-[[3-methyl-1-[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N5O8/c1-18(2)26(32-24(35)14-15-25(36)37)29(40)33-16-6-9-23(33)28(39)31-22(17-19-7-4-3-5-8-19)27(38)30-20-10-12-21(13-11-20)34(41)42/h3-5,7-8,10-13,18,22-23,26H,6,9,14-17H2,1-2H3,(H,30,38)(H,31,39)(H,32,35)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIRAWWVNQTNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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